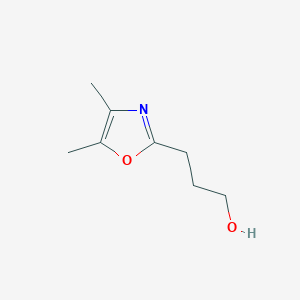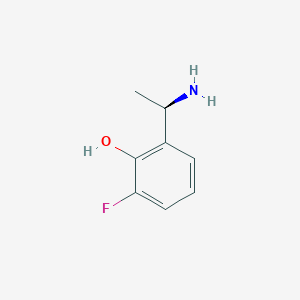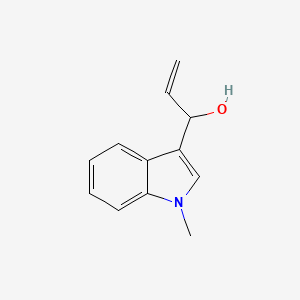
1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methyl-1H-pyrazol-3-yl)propan-2-ol is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol typically involves the reaction of 5-methyl-1H-pyrazole with propan-2-ol under controlled conditions. One common method includes the use of a base catalyst such as sodium hydroxide to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to achieve high yields. The process often includes purification steps such as distillation or crystallization to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Methyl-1H-pyrazol-3-yl)propan-2-ol can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various catalysts depending on the desired substitution.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohol derivatives.
Substitution: Functionalized pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Methyl-1H-pyrazol-3-yl)propan-2-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis or cell proliferation .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-1H-pyrazol-5-ol
- 5-Hydroxy-1-methyl-1H-pyrazole
- 1-Methyl-1H-pyrazol-3-ol
Comparison: 1-(5-Methyl-1H-pyrazol-3-yl)propan-2-ol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity profiles .
Eigenschaften
CAS-Nummer |
69433-63-2 |
|---|---|
Molekularformel |
C7H12N2O |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H12N2O/c1-5-3-7(9-8-5)4-6(2)10/h3,6,10H,4H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
KYCMNNIDFRQYSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1)CC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[1-(Oxan-4-yl)cyclobutyl]methanamine](/img/structure/B13602965.png)



![2-[2-(Trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13602991.png)



